phosphanium thiocyanate CAS No. 61224-09-7](/img/structure/B14591053.png)
[Benzamido(benzoylsulfanyl)methyl](triethyl)phosphanium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is a complex organophosphorus compound It is characterized by the presence of benzamido, benzoylsulfanyl, and thiocyanate groups attached to a triethylphosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate typically involves multi-step organic reactions. One common method includes the reaction of benzamido and benzoylsulfanyl precursors with triethylphosphine under controlled conditions. The thiocyanate group is introduced in the final step through a nucleophilic substitution reaction using potassium thiocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate involves its interaction with molecular targets through its functional groups. The benzamido and benzoylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, while the thiocyanate group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A heterocyclic compound with similar applications in medicinal chemistry.
Benzyl benzimidazole: Known for its pharmacological properties, including anticancer activity.
Piperidine benzimidazolone: Another compound with significant biological activity.
Uniqueness
Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
61224-09-7 |
|---|---|
Formule moléculaire |
C22H27N2O2PS2 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
[benzamido(benzoylsulfanyl)methyl]-triethylphosphanium;thiocyanate |
InChI |
InChI=1S/C21H26NO2PS.CHNS/c1-4-25(5-2,6-3)21(22-19(23)17-13-9-7-10-14-17)26-20(24)18-15-11-8-12-16-18;2-1-3/h7-16,21H,4-6H2,1-3H3;3H |
Clé InChI |
PFGUSGUUGLILBT-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](CC)(CC)C(NC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


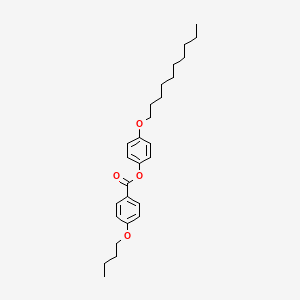



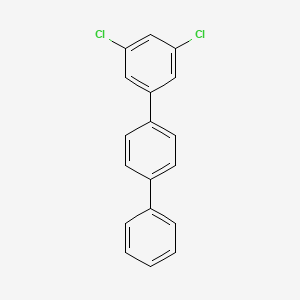
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
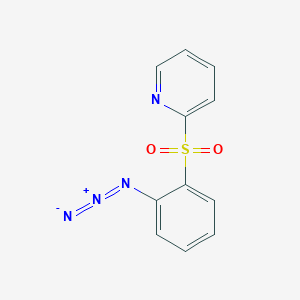

![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
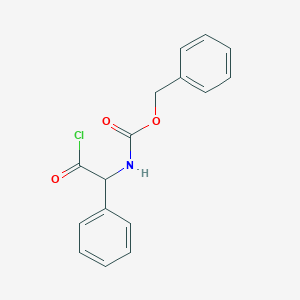
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
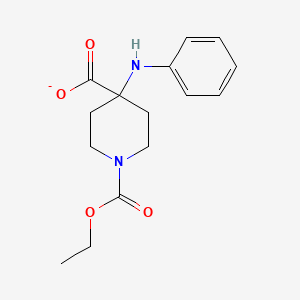
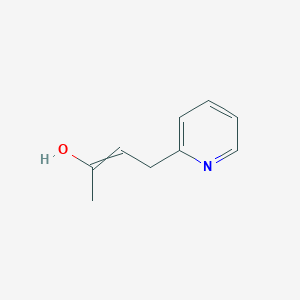
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
